molecular formula C10H16O B121254 (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol CAS No. 22972-51-6

(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Cat. No.: B121254
CAS No.: 22972-51-6
M. Wt: 152.23 g/mol
InChI Key: MKPMHJQMNACGDI-VHSXEESVSA-N
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Mechanism of Action

Target of Action

cis-Isolimonenol is a constituent of essential oil . .

Biochemical Pathways

As a constituent of essential oil , it may participate in various biochemical reactions, but specific pathways and their downstream effects are yet to be fully explored.

Result of Action

It is known to be a chemical component of essential oil , suggesting it may have various biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Isolimonenol involves several steps. One common method starts with limonene, which undergoes epoxidation using m-chloroperoxybenzoic acid in dichloromethane at low temperatures. The resulting epoxide is then treated with diphenyldiselenide and sodium borohydride in anhydrous ethanol, followed by oxidation with hydrogen peroxide in tetrahydrofuran . The final product is obtained through distillation under reduced pressure .

Industrial Production Methods: Industrial production of cis-Isolimonenol typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: cis-Isolimonenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

Synthesis of Cannabinoids

One of the primary applications of (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is in the synthesis of cannabinoids. It serves as an acetal reagent in the production of desoxy cannabidiols and THC-related compounds. The compound is derived from (+)-Limonene through a photosynthesized oxygen transfer process, making it a valuable precursor in cannabinoid chemistry .

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the flavor and fragrance industry. It contributes to the scent profile of various products, including perfumes, cosmetics, and food flavorings. Its ability to impart a refreshing minty note makes it particularly desirable for formulations aiming for a natural or herbal scent .

Pharmaceutical Research

Research indicates potential pharmaceutical applications for this compound in drug development. Its structural similarity to other bioactive terpenoids suggests it may exhibit biological activity worth exploring in therapeutic contexts .

A. From Limonene

A common synthetic route involves the conversion of limonene into the target compound via oxidation reactions followed by rearrangement processes. This method is favored due to the natural abundance of limonene and its established use in organic synthesis.

B. Using Cyclohexanol Derivatives

Another approach involves starting from cyclohexanol derivatives, which undergo specific reactions to yield this compound. This method allows for greater control over stereochemistry during synthesis .

Case Study 1: Cannabinoid Synthesis

In a study published in a peer-reviewed journal, researchers successfully synthesized THC analogs using this compound as an intermediate. The study highlighted the efficiency of this compound in facilitating complex organic transformations necessary for cannabinoid production .

Case Study 2: Fragrance Formulation

A fragrance company utilized this compound in developing a new line of natural perfumes. The compound's unique scent profile contributed significantly to the overall fragrance composition, leading to positive consumer feedback regarding its freshness and natural qualities .

Comparison with Similar Compounds

Uniqueness: cis-Isolimonenol is unique due to its specific structural configuration and its presence in essential oils.

Biological Activity

(1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, also known as cis-Isolimonenol, is a monoterpenoid compound with significant biological activity. Its molecular formula is C10_{10}H16_{16}O, and it has been studied for its potential applications in pharmacology and agriculture. This article reviews the biological activities of this compound, including its synthesis, toxicity, and ecological effects.

  • Molecular Weight : 152.23 g/mol
  • CAS Number : 22972-51-6
  • Synonyms : cis-Isolimonenol, p-Mentha-2,8-dien-1-ol

Synthesis

This compound can be synthesized from (+)-Limonene through a photosynthesized oxygen transfer process. This synthesis is crucial for producing derivatives used in various psychoactive compounds such as desoxy cannabidiols and THC .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This activity suggests its potential use in managing conditions like arthritis and other inflammatory diseases .

Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

  • Oral LD50 (Rat) : >2000 mg/kg
  • Dermal LD50 (Rat) : >2000 mg/kg

These results indicate that the compound has low acute toxicity . Furthermore, no evidence of endocrine-disrupting properties has been found in current literature .

Ecotoxicological Effects

The ecological impact of this compound has been assessed through various ecotoxicological tests:

EndpointTest DurationSpeciesValue
EC5072hAlgae57.03 mg/L
EC5048hCrustacea71.67 mg/L
EC1072hAlgae0.48 mg/L

These values suggest that while the compound is relatively safe for humans, it may pose risks to aquatic life at higher concentrations .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Pharmaceutical Applications : A study demonstrated its effectiveness in reducing inflammation in animal models of arthritis.
  • Agricultural Uses : Field trials have shown that this compound can act as a natural pesticide against certain pests without harming beneficial insects.
  • Food Preservation : Its antimicrobial properties have led to investigations into its use as a food preservative to extend shelf life while maintaining safety.

Properties

IUPAC Name

(1S,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMHJQMNACGDI-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@](C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177519
Record name 2,8-P-Menthadien-1-ol, cis-(+)-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (1S,4R)-p-Mentha-2,8-dien-1-ol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22972-51-6
Record name (1S,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol
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Record name 2,8-P-Menthadien-1-ol, cis-(+)-
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Record name 2,8-P-Menthadien-1-ol, cis-(+)-
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Record name (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
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Record name 2,8-P-MENTHADIEN-1-OL, CIS-(+)-
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Record name (1S,4R)-p-Mentha-2,8-dien-1-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

18 °C
Record name (1S,4R)-p-Mentha-2,8-dien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

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